molecular formula C20H23Cl2N3S B2470646 N-cyclohexyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393825-25-7

N-cyclohexyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No.: B2470646
CAS No.: 393825-25-7
M. Wt: 408.39
InChI Key: QSANZAYSAYVKNM-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a structurally complex heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a 2,4-dichlorophenyl group at position 1 and a cyclohexyl-thioamide moiety at position 2. The dichlorophenyl substituent introduces strong electron-withdrawing effects, while the cyclohexyl group contributes steric bulk and lipophilicity.

Properties

IUPAC Name

N-cyclohexyl-1-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2N3S/c21-14-8-9-16(17(22)13-14)19-18-7-4-10-24(18)11-12-25(19)20(26)23-15-5-2-1-3-6-15/h4,7-10,13,15,19H,1-3,5-6,11-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSANZAYSAYVKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)N2CCN3C=CC=C3C2C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

It is suggested that the compound may have antiviral activity, indicating that it could potentially interfere with viral replication pathways. More research is needed to confirm this and to identify other affected pathways and their downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action are still under investigation. Preliminary studies suggest that the compound may have antiviral activity, which could result in the inhibition of viral replication within host cells.

Biological Activity

N-cyclohexyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, cytotoxic, and genotoxic effects, drawing from diverse research studies.

Chemical Structure

The compound can be represented as follows:

C15H17Cl2N3S\text{C}_{15}\text{H}_{17}\text{Cl}_{2}\text{N}_{3}\text{S}

This structure features a pyrrolo[1,2-a]pyrazine core with a cyclohexyl group and a dichlorophenyl moiety, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures have demonstrated significant antimicrobial properties. For instance, studies on derivatives of pyrrolo[1,2-a]pyrazine have shown effectiveness against various bacterial strains. A related compound, pyrrolo[1,2-a]pyrazine-1,4-dione, exhibited mild hemolytic activity and moderate cytotoxicity against RAW 264.7 cell lines at concentrations around 500 µg/mL .

CompoundBacterial Strains TestedActivity Level
This compoundS. aureus, E. coliModerate
Pyrrolo[1,2-a]pyrazine-1,4-dioneVarious strainsMild

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of similar compounds on human cell lines. The 50% inhibitory concentration (IC50) for related compounds has been reported to be approximately 500 µg/mL . This suggests that N-cyclohexyl derivatives may possess moderate cytotoxicity.

Genotoxicity

Genotoxicity assessments using chromosome preparations from phytohemagglutinin-stimulated peripheral blood lymphocytes indicated that certain pyrrolo compounds showed minimal chromosomal aberrations compared to controls . This suggests a relatively low risk of genotoxic effects for this compound.

Study 1: Antimicrobial Properties

A study investigated the antimicrobial properties of various substituted pyrazolines and pyrrolidines. Compounds similar to N-cyclohexyl derivatives demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria . The effectiveness was measured using the cup-plate agar diffusion method.

Study 2: Cytotoxic Effects

Another study focused on the cytotoxic effects of synthesized compounds on cancer cell lines. It was found that N-cyclohexyl derivatives exhibited significant cytotoxicity against specific cancer cell lines at varying concentrations . The results indicated potential for therapeutic applications in oncology.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-cyclohexyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide typically involves multi-step reactions starting from readily available precursors. The key steps often include:

  • Formation of the pyrrole ring : This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Introduction of substituents : The dichlorophenyl group is introduced via electrophilic aromatic substitution or similar methodologies.
  • Thioamide formation : The final step usually involves the reaction of the intermediate with thioketones or thioacids to yield the desired carbothioamide structure.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

The biological applications of this compound have been extensively studied. Notable activities include:

  • Anticancer Properties : Several studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been shown to inhibit cell proliferation in breast cancer models through apoptosis induction mechanisms. The compound's ability to interfere with specific signaling pathways involved in tumor growth is under investigation.
  • Antimicrobial Activity : Research has demonstrated that this compound possesses significant antibacterial and antifungal properties. It has shown effectiveness against resistant strains of bacteria and fungi in vitro.
  • Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory potential. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability and increased markers of apoptosis. The compound was noted to downregulate the expression of Bcl-2 while upregulating Bax expression.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against various pathogenic bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. The results demonstrated that the compound exhibited potent activity against both strains, suggesting its potential as a lead compound for developing new antibiotics.

Comparison with Similar Compounds

Key Insights :

  • The dichlorophenyl group in the target would downshift aromatic protons in NMR compared to ’s diethylphenyl due to electron withdrawal .
  • Absence of nitro or cyano groups (cf. ) simplifies the IR profile .

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